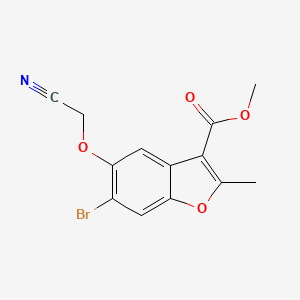

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (CID 1584698) is a brominated benzofuran derivative with the molecular formula C₁₃H₁₀BrNO₄ and a molecular weight of 324.13 g/mol . Key structural features include:

- Bromine at position 6 on the benzofuran ring.

- Cyanomethoxy (-OCH₂CN) substituent at position 4.

- Methyl ester at position 3 and methyl group at position 2.

No direct biological activity data are reported for this compound in the literature .

Properties

IUPAC Name |

methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c1-7-12(13(16)17-2)8-5-11(18-4-3-15)9(14)6-10(8)19-7/h5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYUZZFYXMFWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanomethoxy reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10BrNO4

- Molecular Weight : 324.1268 g/mol

- CAS Number : 308296-22-2

The compound features a benzofuran core with a bromine atom, a cyanomethoxy group, and an ester functional group. This unique combination of substituents contributes to its reactivity and potential applications.

Medicinal Chemistry

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has shown promise in medicinal chemistry, particularly in drug discovery and development:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom may enhance biological activity through halogen bonding interactions.

- Antimicrobial Properties : Research indicates that benzofuran derivatives can possess antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics.

Materials Science

The compound's unique chemical structure allows for its potential use in materials science:

- Polymer Synthesis : Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can be used as a building block for synthesizing functionalized polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.

- Organic Light Emitting Diodes (OLEDs) : Due to its conjugated system, this compound may be explored as an organic semiconductor in OLED applications.

Agrochemicals

In agrochemical research, the compound's structural features could lead to applications in developing new pesticides or herbicides:

- Insecticidal Activity : Similar benzofuran derivatives have been investigated for their insecticidal properties, suggesting that methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate could be effective against agricultural pests.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various benzofuran derivatives on human cancer cell lines demonstrated that compounds structurally related to methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exhibited significant growth inhibition. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Polymer Development

Research conducted on the synthesis of functionalized polymers using methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate showed promising results in creating materials with enhanced mechanical properties and thermal stability, suitable for industrial applications.

Mechanism of Action

The mechanism by which Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the bromine atom and cyanomethoxy group allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 5

Key Observations :

- Cyanomethoxy vs. Benzyloxy: The former is more polar (TPSA = 72.5 Ų ) compared to benzyloxy derivatives (TPSA ~48.7 Ų ), suggesting differences in solubility and bioavailability.

Halogenation Patterns

- Bromine at C6 : Common in cytotoxic benzofurans (e.g., compound 4 in showed activity against human cancer lines) .

- Chlorinated Analogs : Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound V) demonstrated altered reactivity due to combined halogenation at C4 and the acetyl group .

Impact of Bromine : Bromine’s electronegativity and size may enhance binding to hydrophobic pockets in enzymes or receptors, though its effect depends on substituent synergy .

Physicochemical and Computational Data

Predicted Collision Cross-Section (CCS)

| Adduct | CCS (Ų) |

|---|---|

| [M+H]⁺ | 162.2 |

| [M+Na]⁺ | 166.1 |

| [M-H]⁻ | 156.6 |

These values suggest moderate polarity, aligning with the cyanomethoxy group’s contribution to molecular surface area .

Biological Activity

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Its molecular formula is and it has a molecular weight of approximately 324.13 g/mol. This compound features a bromine atom, a cyanomethoxy group, and a carboxylate ester, contributing to its diverse chemical reactivity and potential applications in various fields, particularly in biological research and medicinal chemistry.

The compound exhibits several notable properties:

- Molecular Structure : The presence of the bromine atom and cyanomethoxy group allows for various chemical reactions, including oxidation, reduction, and substitution.

- Synthesis : Typically involves multi-step procedures starting from readily available precursors using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .

Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate interacts with specific molecular targets, potentially influencing various biochemical pathways. The unique functional groups allow it to inhibit or activate certain enzymes or receptors, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- Cell Viability Studies : In vitro assays have demonstrated that derivatives of benzofuran compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50% .

| Compound | Cell Line | IC50 Value (nM) |

|---|---|---|

| Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | A-549 | TBD |

| Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | HeLa | TBD |

Case Studies

- Oxidative Stress Induction : A study involving similar benzofuran derivatives indicated that these compounds could induce oxidative stress in animal models, leading to alterations in serum levels of vitamins A, E, C, and increased malondialdehyde levels . This suggests a potential mechanism where the compound may enhance free radical production.

- Molecular Docking Studies : Computational studies have shown that methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can effectively bind to key proteins involved in cancer progression, indicating its potential as a therapeutic agent against specific cancers .

Applications in Research

The compound's biological activity makes it suitable for various research applications:

- Drug Development : Its unique structure allows it to serve as a lead compound in the development of new anticancer drugs.

- Biochemical Research : It can be utilized to study enzyme inhibition and receptor activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.